2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a specialized organofluorine compound that plays a significant role in synthetic organic chemistry. This compound features both difluoromethoxy and trifluoromethyl functional groups, which contribute to its unique chemical properties and reactivity. Its molecular formula is , and it possesses a molecular weight of approximately 339.001 g/mol. The compound is classified under the category of halogenated pyridines, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine generally involves multiple steps starting from commercially available precursors. A notable method includes the palladium-catalyzed fluoro-carbonylation of aryl iodides, which allows for the introduction of the difluoromethoxy group. The reaction typically employs reagents such as 2-(difluoromethoxy)-5-nitropyridine and various palladium catalysts (e.g., palladium acetate) in a solvent like dimethylformamide at elevated temperatures .
Key Steps in Synthesis:
The molecular structure of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine can be depicted using its canonical SMILES notation: COC1=C(N=CC(=C1)I)C(F)(F)F
. This structure reveals several key features:
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine participates in various chemical reactions due to its electrophilic nature. Notably, it can undergo nucleophilic substitutions and coupling reactions.
Reactions Include:
The mechanism of action for reactions involving 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine typically begins with the activation of the iodine atom, which enhances its susceptibility to nucleophilic attack. This process can be illustrated in several stages:
The compound has been characterized using various spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structural integrity and purity .
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: